molecular formula C12H18O6 B14515502 Non-1-ene-2,5,8-tricarboxylic acid CAS No. 63587-81-5

Non-1-ene-2,5,8-tricarboxylic acid

Cat. No.: B14515502
CAS No.: 63587-81-5
M. Wt: 258.27 g/mol
InChI Key: ZPMDJIZBQQHILF-UHFFFAOYSA-N
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Description

Non-1-ene-2,5,8-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a nonene backbone. This compound belongs to the class of tricarboxylic acids, which are known for their significant roles in various biochemical processes, including the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Non-1-ene-2,5,8-tricarboxylic acid typically involves the reaction of nonene with a suitable carboxylating agent under controlled conditions. One common method is the carboxylation of nonene using carbon dioxide in the presence of a catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure the efficient formation of the tricarboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Non-1-ene-2,5,8-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Non-1-ene-2,5,8-tricarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Non-1-ene-2,5,8-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in metabolic processes. Its tricarboxylic structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Non-1-ene-2,5,8-tricarboxylic acid is unique due to its specific nonene backbone and the position of its carboxyl groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to other tricarboxylic acids .

Properties

CAS No.

63587-81-5

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

1-methyloct-7-ene-1,4,7-tricarboxylic acid

InChI

InChI=1S/C12H18O6/c1-7(10(13)14)3-5-9(12(17)18)6-4-8(2)11(15)16/h8-9H,1,3-6H2,2H3,(H,13,14)(H,15,16)(H,17,18)

InChI Key

ZPMDJIZBQQHILF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(CCC(=C)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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